molecular formula C18H19N3O4S2 B2556273 N-(3,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252908-69-2

N-(3,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2556273
CAS No.: 1252908-69-2
M. Wt: 405.49
InChI Key: IVZZXUPVOOSRTL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidinone derivative featuring a sulfanylacetamide linker and a 3,4-dimethoxyphenyl substituent. Its core structure combines a bicyclic thieno[3,2-d]pyrimidin-4-one system with an ethyl group at position 3 and a sulfanylacetamide moiety at position 2. Such compounds are often explored for their kinase inhibitory or antimicrobial activities due to the thienopyrimidinone scaffold’s resemblance to purine bases .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-4-21-17(23)16-12(7-8-26-16)20-18(21)27-10-15(22)19-11-5-6-13(24-2)14(9-11)25-3/h5-9H,4,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZZXUPVOOSRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiourea Derivatives

A traditional method involves the cyclization of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives. For example, reacting ethyl 2-aminothiophene-3-carboxylate with ethylurea in the presence of sodium etholate yields the pyrimidinone core. Modifications to this method include substituting urea with thiourea to introduce sulfur at position 2, critical for subsequent sulfanyl functionalization.

Multi-Component Green Synthesis

Recent advancements employ catalytic four-component reactions to streamline synthesis. A green approach utilizes ketones, ethyl cyanoacetate, sulfur (S₈), and formamide under thermal conditions (120°C, 8 h) to form the thieno[3,2-d]pyrimidin-4(3H)-one core in a single step. This method reduces chromatographic purification steps and achieves yields up to 78%, though regioselectivity must be verified for larger alkyl groups like ethyl.

Sulfanyl Bridge Installation at Position 2

The sulfanyl group (-S-) at position 2 is introduced via nucleophilic displacement or oxidative coupling:

Nucleophilic Substitution with Mercaptoacetamide

A chloro-substituted intermediate (2-chloro-3-ethyl-thieno[3,2-d]pyrimidin-4-one) reacts with 2-mercaptoacetamide in dimethyl sulfoxide (DMSO) at 80°C for 6 h. Potassium carbonate facilitates deprotonation of the thiol, achieving 85% yield.

Oxidative Coupling with Disulfides

Alternative methods use diphenyl disulfide (PhSSPh) and copper(I) iodide in acetonitrile to form the sulfanyl bridge. This approach avoids harsh bases but requires stoichiometric oxidants.

Acetamide Coupling with the 3,4-Dimethoxyphenyl Group

The final step involves coupling the sulfanyl intermediate with 3,4-dimethoxyphenylacetyl chloride:

Amide Bond Formation via Carbodiimide Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 25°C for 24 h achieves efficient coupling. Yields exceed 80%, with minimal racemization.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the reaction, reducing side products and improving purity (HPLC >98%).

Optimization and Process Scalability

Parameter Traditional Method Green Synthesis Microwave-Assisted
Reaction Time 24–48 h 8–12 h 0.5–2 h
Yield 65–75% 70–78% 80–85%
Purification Complexity High (Column) Low (Recrystallization) Moderate (Filtration)
Catalyst Loading 1.5 equiv 0.2 equiv 1.0 equiv

Comparative studies highlight microwave-assisted synthesis as the most efficient, though scalability remains challenging due to equipment limitations. Industrial-scale production favors the carbodiimide coupling method for its reproducibility.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 3H, aromatic), 4.10 (q, J=7.2 Hz, 2H, -OCH₂), 3.89 (s, 6H, -OCH₃), 3.45 (t, J=6.8 Hz, 2H, -SCH₂), 1.42 (t, J=7.2 Hz, 3H, -CH₂CH₃).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity. The compound exhibits stability in acidic conditions (pH 3–6) but degrades under alkaline or oxidative environments.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group or the sulfanyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

The structural and functional nuances of the target compound can be contextualized against analogs with variations in substituents, core heterocycles, or linker groups. Below is a detailed analysis:

Structural Variations and Physicochemical Properties
Compound Name Key Substituents/Core Modifications Molecular Weight Melting Point (°C) Yield (%) Notable Functional Groups
Target Compound : N-(3,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 3,4-Dimethoxyphenyl, thieno[3,2-d]pyrimidinone ~433.47* Not reported Not reported Methoxy, sulfanyl, acetamide
2-({6-Ethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide 4-Nitrophenyl, thieno[2,3-d]pyrimidinone ~452.48 Not reported Not reported Nitro, sulfanyl, acetamide
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 2,3-Dichlorophenyl, dihydropyrimidinone 344.21 230 80 Chloro, thioether, acetamide
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) 4-Sulfamoylphenyl, cyano-hydrazone 357.38 288 94 Cyano, hydrazone, sulfamoyl
N-(2,3-Dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 2,3-Dimethylphenyl, pyrimido[5,4-b]indole ~528.62* Not reported Not reported Ethoxy, sulfanyl, acetamide

*Calculated based on molecular formulas.

Key Observations :

  • Core Heterocycles: The thieno[3,2-d]pyrimidinone core in the target compound differs from thieno[2,3-d]pyrimidinone () and pyrimidoindole () systems.
  • Substituent Effects: Electron-donating groups (e.g., 3,4-dimethoxy in the target compound) may improve aqueous solubility compared to electron-withdrawing groups (e.g., nitro in , chloro in ) .
  • Synthetic Efficiency : Yields for analogs range from 57% () to 95% (), suggesting that steric or electronic factors (e.g., bulky substituents) influence reaction optimization.
Spectroscopic and Analytical Comparisons
  • IR Spectroscopy :
    • The target compound’s acetamide carbonyl (~1660–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) stretches align with analogs like (C=O at 1664 cm⁻¹) and (ethoxy C-O ~1200 cm⁻¹) .
    • Sulfanyl (S-H) stretches (~2550 cm⁻¹) are absent in all compounds due to thioether linkages.
  • NMR Spectroscopy: The 3,4-dimethoxyphenyl group in the target compound would show aromatic protons as a singlet (δ 6.8–7.2 ppm) and methoxy signals at δ ~3.8 ppm, distinct from the 4-nitrophenyl multiplet (δ 7.6–8.2 ppm) in . The ethyl group on the thienopyrimidinone core would resonate as a triplet (CH2, δ ~1.2 ppm) and quartet (CH3, δ ~0.9 ppm), similar to ’s ethoxy group (δ ~1.3–1.4 ppm) .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?

  • Methodological Answer : The synthesis typically involves coupling a thienopyrimidinone sulfanyl intermediate with an acetamide derivative. Key steps include:
  • Sulfanyl intermediate preparation : React 3-ethyl-4-oxo-3H-thieno[3,2-d]pyrimidin-2-thiol with a halogenating agent (e.g., Cl₂ or Br₂) to activate the sulfur moiety.
  • Acetamide coupling : Use carbodiimide coupling reagents (e.g., EDC·HCl) with triethylamine as a base in dichloromethane (DCM) to link the sulfanyl group to the N-(3,4-dimethoxyphenyl)acetamide backbone .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DCM/hexane mixtures yields high-purity product.
  • Yield Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of thiol to acetamide) and temperature (0–5°C for 3 hours, then room temperature) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
  • 1H NMR : Peaks for aromatic protons (δ 6.8–7.8 ppm), methoxy groups (δ 3.7–3.9 ppm), and thienopyrimidinone protons (δ 2.1–2.5 ppm for ethyl, δ 6.0–6.2 ppm for thiophene) .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ expected at m/z 460–470) .
  • X-ray Diffraction : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) validate bond lengths and angles .

Table 1 : Example 1H NMR Data (DMSO-d6, δ ppm)

Proton EnvironmentChemical Shift (δ)
Thiophene (C5-H)6.01 (s)
Methoxy (-OCH₃)3.82 (s)
Ethyl (-CH₂CH₃)2.19 (q, J=7.5 Hz)

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer : Systematic optimization strategies include:
  • Solvent Screening : Polar aprotic solvents (e.g., DMF or DCM) enhance coupling efficiency compared to THF .
  • Catalyst Use : Add DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated coupling.
  • Temperature Gradients : Lower initial temperatures (0–5°C) reduce side reactions, followed by gradual warming to RT.
  • Analytical Monitoring : TLC (silica, 254 nm) tracks reaction progress; HPLC purity checks (>95%) ensure quality .

Q. How should contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer : Address discrepancies through:
  • Assay Standardization : Use uniform protocols (e.g., MTT assay for cytotoxicity, fixed incubation times) to minimize inter-lab variability.
  • Structural Analog Comparison : Compare activity with derivatives (e.g., 3-ethyl vs. 3-methyl thienopyrimidinone) to identify structure-activity relationships (SAR) .
  • Crystallographic Analysis : Correlate bioactivity with molecular conformation (e.g., dihedral angles between thienopyrimidinone and acetamide moieties) .

Table 2 : Example SAR for Analogous Compounds

Substituent (R)IC₅₀ (μM)Notes
3-Ethyl0.45Optimal steric bulk
3-Methyl1.20Reduced activity
3-Propyl0.60Moderate improvement

Q. What computational approaches predict target binding interactions for this compound?

  • Methodological Answer : Use molecular modeling to explore mechanisms:
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding to kinase targets (e.g., EGFR or CDK2). Focus on hydrogen bonding between the acetamide carbonyl and kinase hinge regions.
  • MD Simulations : GROMACS or AMBER evaluates stability of ligand-protein complexes over 100 ns trajectories.
  • Pharmacophore Mapping : Identify critical features (e.g., sulfanyl group for hydrophobic interactions, methoxy for solubility) .

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